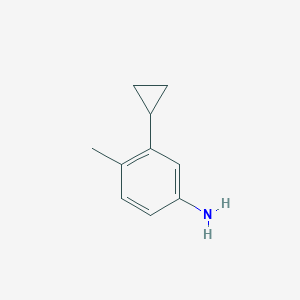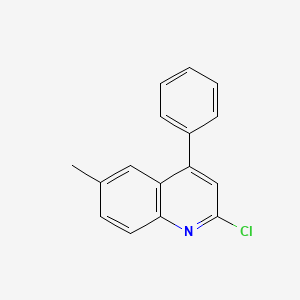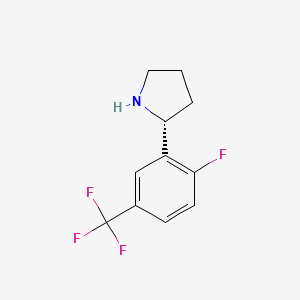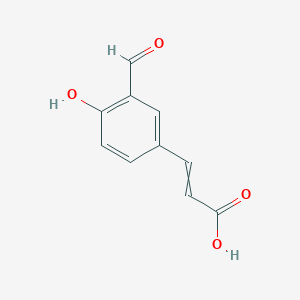
3-Cyclopropyl-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-methylaniline is an organic compound with the chemical formula C10H13N. It is a derivative of aniline, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents like ethanol and ether but poorly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert it to cyclopropyl-4-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitro-3-cyclopropyl-4-methylaniline.
Reduction: Cyclopropyl-4-methylcyclohexylamine.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, affecting the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-Cyclopropyl-3-methylaniline: Similar structure but different position of the cyclopropyl group.
3-Cyclopropyl-4-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
3-Cyclopropyl-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness: 3-Cyclopropyl-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopropyl and methyl groups on the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-cyclopropyl-4-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |
Clave InChI |
SBKNTCXJLGGHCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)




![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)


![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)



![(Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide](/img/structure/B11724335.png)

